N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the dihydropyridazine-carboxamide class, characterized by a pyridazine ring with a ketone at position 6, a methoxy group at position 4, a phenyl group at position 1, and a carboxamide substituent linked to a 2,3-dimethylphenyl group. Its molecular formula is inferred as C₂₁H₂₁N₃O₃ (based on analogs like BF96732 in ), with a molecular weight of approximately 349.38 g/mol.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-7-11-16(14(13)2)21-20(25)19-17(26-3)12-18(24)23(22-19)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAOGJJCLCANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Dimethylphenyl Substituent
a) N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide ()
- Key Difference : The dimethylphenyl group is substituted at positions 2 and 5 instead of 2 and 3.
- Positional isomerism in aryl groups is known to influence solubility and metabolic stability in agrochemicals .
b) N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732) ()
- CAS : 1004640-08-7
- Molecular Formula : C₂₀H₁₉N₃O₃
- Key Difference : 3,5-dimethylphenyl substitution.
- Impact : Symmetrical substitution may enhance crystallinity compared to the asymmetric 2,3-dimethyl variant. The reduced methyl count (two vs. three in the target compound) lowers molecular weight (349.38 g/mol ) and could alter hydrophobicity .
Functional Group Variations
a) N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2, )
- Key Differences :
- Lacks the methoxy group at position 4 and the phenyl group at position 1.
- Molecular formula: Likely C₁₄H₁₅N₃O₂ (estimated).
b) 4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5, )
- Molecular Formula : C₁₃H₁₂N₄O₄
- Key Differences: Hydroxyl group at position 4 instead of methoxy. Methoxyimino methyl group replaces the dimethylphenyl carboxamide.
- The methoxyimino group introduces conformational rigidity .
Comparative Data Table
*Inferred from structural analogs.
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